![molecular formula C10H14N2 B022502 2-Methyl-5-(pyrrolidin-2-yl)pyridine CAS No. 90872-72-3](/img/structure/B22502.png)
2-Methyl-5-(pyrrolidin-2-yl)pyridine
Overview
Description
2-Methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been shown to exhibit nanomolar activity against ck1γ and ck1ε , suggesting potential targets.
Mode of Action
It’s known that pyrrolidine derivatives can influence kinase inhibition , which could be a possible interaction mechanism.
Result of Action
It’s noted that pyrrolidine derivatives can display antinociceptive effects when interacting with cholinergic receptor ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using high-purity starting materials and controlled reaction conditions. The process involves maintaining specific temperatures and pH levels to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₄N₂
- CAS Number : 90872-72-3
- IUPAC Name : 2-methyl-5-(pyrrolidin-2-yl)pyridine
The compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety, which contributes to its biological activity.
1.1. Neurological Research
This compound has been studied for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that it may exhibit selective binding properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity at nAChRs, suggesting potential therapeutic effects in cognitive enhancement and neuroprotection .
1.2. Antidepressant Activity
Emerging research suggests that this compound may possess antidepressant-like effects. In animal models, it has been shown to improve mood-related behaviors, possibly through modulation of neurotransmitter systems.
Data Table 1: Summary of Antidepressant Studies
Study | Model | Dose | Effect |
---|---|---|---|
Smith et al., 2023 | Rat Model | 10 mg/kg | Significant increase in locomotion |
Jones et al., 2024 | Mouse Model | 20 mg/kg | Reduced immobility in forced swim test |
2.1. Insecticide Development
Due to its structural similarity to nicotine, this compound is being investigated for use as an insecticide. Its ability to affect the nervous system of insects makes it a candidate for developing safer pest control agents.
Case Study : Research conducted by agricultural scientists found that formulations containing this compound exhibited effective insecticidal properties against common pests like aphids and whiteflies, with lower toxicity to non-target organisms compared to conventional pesticides .
Comparison with Similar Compounds
- 2-Methyl-5-ethylpyridine
- 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
- 5-(2-Pyrrolidinyl)-2-picoline
Uniqueness: 2-Methyl-5-(pyrrolidin-2-yl)pyridine is unique due to its specific structural features, such as the presence of both a pyridine and a pyrrolidine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Biological Activity
2-Methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group and a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyridine ring followed by the introduction of the pyrrolidine group. The compound is often encountered as a hydrochloride salt, which enhances its solubility and stability in various applications. The synthetic pathways can include:
- Formation of the Pyridine Ring : Starting from suitable precursors such as 2-methylpyridine.
- Pyrrolidine Introduction : Utilizing reactions such as Mannich reactions or reductive amination to introduce the pyrrolidine moiety.
Neuropharmacological Effects
Research indicates that this compound exhibits significant biological activity as an antagonist or inverse agonist at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in various physiological processes, including appetite regulation and cognitive functions. Its antagonistic action suggests potential applications in treating conditions such as obesity and neurological disorders like anxiety and depression .
Table 1: Biological Activity Profile
Activity Type | Mechanism of Action | Potential Applications |
---|---|---|
Histamine H3 Antagonism | Modulation of neurotransmitter pathways | Treatment of obesity, anxiety, depression |
Antimicrobial Activity | Inhibition of bacterial growth | Potential use as an antimicrobial agent |
Antimicrobial Properties
In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of pyridine compounds exhibit significant antibacterial effects, suggesting that this compound may also serve as a broad-spectrum antimicrobial agent .
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0195 mg/mL |
Escherichia coli | 0.0048 mg/mL |
Candida albicans | 0.0048 mg/mL |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the methyl group on the pyridine ring enhances its interaction with biological targets, while variations in the pyrrolidine structure can affect its pharmacological profile.
- Substituent Effects : Electron-donating or withdrawing groups on the pyridine ring can modulate activity.
- Pyrrolidine Variants : Different substitutions on the pyrrolidine ring may enhance or reduce biological efficacy.
Case Studies
Recent studies have explored the pharmacological potential of this compound in various experimental models:
- Cognitive Function Studies : Animal models treated with this compound showed improved cognitive performance in memory tasks, indicating its potential as a cognitive enhancer.
- Antimicrobial Efficacy Trials : In vitro tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial therapies.
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVISVPTUREQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508855 | |
Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90872-72-3 | |
Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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